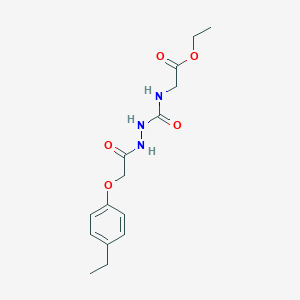

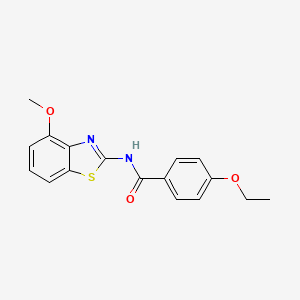

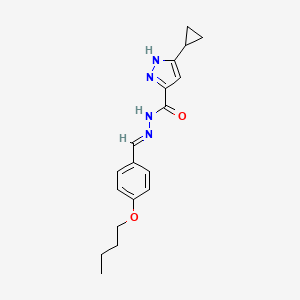

Ethyl 4-(but-2-ynamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electro-Optical Materials

Ethyl 4-aminobenzoate has garnered attention as a potential candidate for electro-optical applications. Researchers have successfully grown bulk-sized crystals of this compound using a single-zone transparent resistive furnace. The crystal structure was determined to be orthorhombic with a non-centrosymmetric space group. Key findings include:

- Non-Linear Optical Potential : Reduced defects suggest its suitability for non-linear optical applications .

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The compound ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its complexes with Pt²⁺, Pd²⁺, Ni²⁺, Ir³⁺, Rh³⁺, and Zn²⁺ have been studied for their OLED and OSC properties. Theoretical investigations explore charge transport and luminescence, making it relevant for next-generation optoelectronic devices .

Flavor Constituent in Foods

Ethyl butanoate, a derivative of ethyl 4-aminobenzoate, occurs naturally in plants and various fermented foods such as cheese, beer, and wine. Its pleasant fruity aroma contributes to the overall flavor profile. Understanding its enzymatic production and application can enhance food quality and flavor perception .

Mechanism of Action

Target of Action

Ethyl 4-(but-2-ynamido)benzoate is a derivative of benzocaine, a local anesthetic . Local anesthetics like benzocaine act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

The compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

Benzocaine derivatives have been shown to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

Benzocaine, a related compound, has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

The primary result of Ethyl 4-(but-2-ynamido)benzoate’s action is likely to be local anesthesia, given its structural similarity to benzocaine . This would involve a temporary loss of sensation in the area where the compound is applied.

Action Environment

The action of Ethyl 4-(but-2-ynamido)benzoate, like other local anesthetics, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to cross biological membranes and exert its anesthetic effect .

properties

IUPAC Name |

ethyl 4-(but-2-ynoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-5-12(15)14-11-8-6-10(7-9-11)13(16)17-4-2/h6-9H,4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFINSPMCLJDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C#CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(but-2-ynamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)